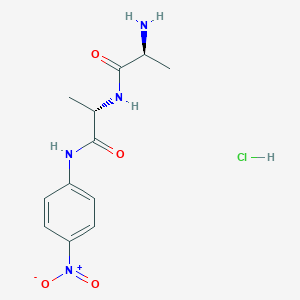

H-Ala-Ala-pNA hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

H-Ala-Ala-pNA hydrochloride, also known as L-alanyl-L-alanyl-p-nitroanilide hydrochloride, is a synthetic peptide derivative. It is commonly used as a chromogenic substrate in biochemical assays to measure enzyme activity, particularly for proteases. The compound is characterized by its ability to release p-nitroaniline upon enzymatic cleavage, which can be quantitatively measured due to its yellow color.

Mechanism of Action

Target of Action

The primary target of H-Ala-Ala-pNA hydrochloride, also known as L-Alanyl-L-alanine 4-nitroanilide hydrochloride, is the enzyme Alanine Aminopeptidase (AAP) . This enzyme is localized in bacterial cell walls and is responsible for the cleavage of L-alanine from various peptides .

Mode of Action

This compound interacts with its target, AAP, by serving as a substrate for the enzyme . The compound is split by AAP into L-alanine and 4-nitroaniline . The latter compound causes bacterial suspensions to turn yellow .

Biochemical Pathways

The biochemical pathway affected by this compound involves the cleavage of L-alanine from various peptides, a process catalyzed by AAP . This process is part of the broader protein degradation pathway in bacteria.

Result of Action

The action of this compound results in the production of L-alanine and 4-nitroaniline . The presence of 4-nitroaniline, which turns bacterial suspensions yellow, can be used as an indicator of the activity of AAP .

Biochemical Analysis

Biochemical Properties

H-Ala-Ala-pNA hydrochloride plays a crucial role in biochemical reactions. It serves as a substrate for the aforementioned enzymes, facilitating their activity and enabling the study of these enzymes’ functions . The nature of the interaction between this compound and these enzymes is one of substrate-enzyme binding, a fundamental aspect of enzymatic reactions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are largely dependent on the enzymes it interacts with. As a substrate for specific enzymes, it can influence cell function by participating in enzymatic reactions that contribute to cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its role as a substrate for certain enzymes. It binds to these enzymes, allowing them to catalyze a reaction that results in the breakdown of the substrate. This process can lead to changes in gene expression and can influence enzyme inhibition or activation .

Metabolic Pathways

This compound is involved in metabolic pathways through its role as a substrate for specific enzymes. It interacts with these enzymes, which can influence metabolic flux or metabolite levels .

Subcellular Localization

The subcellular localization of this compound is likely to be influenced by the localization of the enzymes it interacts with. As a substrate for these enzymes, it would be expected to localize to the same cellular compartments or organelles where these enzymes are found .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of H-Ala-Ala-pNA hydrochloride typically involves the stepwise coupling of amino acids and the p-nitroaniline moiety. The process can be summarized as follows:

Coupling of Alanine Residues: The first step involves the coupling of L-alanine with another L-alanine molecule using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt).

Attachment of p-Nitroaniline: The dipeptide (L-alanyl-L-alanine) is then coupled with p-nitroaniline using similar coupling reagents and conditions.

Hydrochloride Formation: The final product is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: These reactors are used to ensure efficient mixing and reaction control.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high purity this compound.

Quality Control: The final product undergoes rigorous quality control to ensure consistency and purity.

Chemical Reactions Analysis

Types of Reactions: H-Ala-Ala-pNA hydrochloride primarily undergoes enzymatic cleavage reactions. It is a substrate for various proteases, which cleave the peptide bond to release p-nitroaniline.

Common Reagents and Conditions:

Enzymes: Proteases such as trypsin, chymotrypsin, and elastase.

Buffers: Commonly used buffers include phosphate-buffered saline (PBS) and Tris-HCl buffer, which maintain the pH required for optimal enzyme activity.

Temperature: Reactions are typically carried out at physiological temperatures (37°C).

Major Products:

p-Nitroaniline: The primary product formed upon enzymatic cleavage, which can be detected spectrophotometrically due to its yellow color.

Scientific Research Applications

H-Ala-Ala-pNA hydrochloride has a wide range of applications in scientific research:

Biochemistry: Used as a substrate in enzyme kinetics studies to measure the activity of proteases.

Molecular Biology: Employed in assays to study protein-protein interactions and enzyme-substrate specificity.

Medicine: Utilized in diagnostic assays to detect protease activity in biological samples, which can be indicative of certain diseases.

Industry: Applied in quality control processes to monitor enzyme activity in industrial enzyme preparations.

Comparison with Similar Compounds

H-Ala-Ala-Ala-pNA hydrochloride: A tripeptide derivative used as a substrate for elastase and other proteases.

H-Ala-Ala-Pro-pNA hydrochloride: A substrate for dipeptidyl aminopeptidase and prolyl tripeptidyl peptidases.

Comparison:

Substrate Specificity: H-Ala-Ala-pNA hydrochloride is specific for certain proteases, whereas H-Ala-Ala-Ala-pNA hydrochloride and H-Ala-Ala-Pro-pNA hydrochloride have different enzyme specificities.

Applications: While all these compounds are used in enzyme assays, their specific applications vary based on the enzymes they target.

Uniqueness: this compound is unique in its simplicity and specificity for certain proteases, making it a valuable tool in biochemical research.

Properties

IUPAC Name |

(2S)-2-amino-N-[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]propanamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O4.ClH/c1-7(13)11(17)14-8(2)12(18)15-9-3-5-10(6-4-9)16(19)20;/h3-8H,13H2,1-2H3,(H,14,17)(H,15,18);1H/t7-,8-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANJWMSXXZASOLW-WSZWBAFRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.